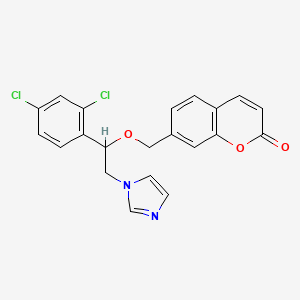
Antifungal agent 73
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal agent 73 is a potent compound used to combat fungal infections. It is known for its efficacy against a wide range of fungal pathogens, making it a valuable tool in both clinical and agricultural settings. This compound is particularly effective in treating infections caused by Candida, Aspergillus, and other pathogenic fungi.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 73 typically involves a multi-step process. One common method includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure undergoes various functional group modifications, such as halogenation, methylation, or hydroxylation, to enhance its antifungal properties.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and efficacy.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent quality.
化学反応の分析
Types of Reactions
Antifungal agent 73 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with enhanced antifungal activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
科学的研究の応用
Antifungal agent 73 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the interaction between antifungal agents and fungal cells.
Medicine: Investigated for its potential to treat systemic and superficial fungal infections, particularly in immunocompromised patients.
Industry: Utilized in agricultural settings to protect crops from fungal infections, thereby improving yield and quality.
作用機序
Antifungal agent 73 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell death. This mechanism is similar to that of other polyene antifungal agents, but this compound has unique structural features that enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Amphotericin B: A well-known polyene antifungal agent with a similar mechanism of action.
Nystatin: Another polyene antifungal used primarily for topical applications.
Azoles: A class of antifungal agents that inhibit ergosterol synthesis but have a different mechanism of action compared to polyenes.
Uniqueness of Antifungal agent 73
This compound stands out due to its enhanced binding affinity to ergosterol and its broad-spectrum activity against various fungal pathogens. Additionally, it has a lower toxicity profile compared to some other antifungal agents, making it a safer option for clinical use.
特性
分子式 |
C21H16Cl2N2O3 |
|---|---|
分子量 |
415.3 g/mol |
IUPAC名 |
7-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]methyl]chromen-2-one |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-16-4-5-17(18(23)10-16)20(11-25-8-7-24-13-25)27-12-14-1-2-15-3-6-21(26)28-19(15)9-14/h1-10,13,20H,11-12H2 |
InChIキー |
VKWSRUWNMWEHHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)

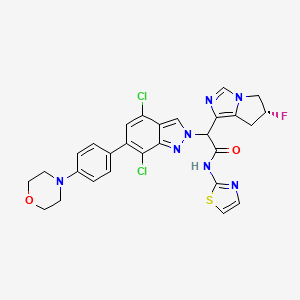

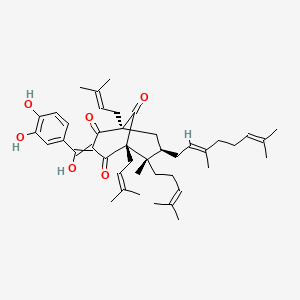
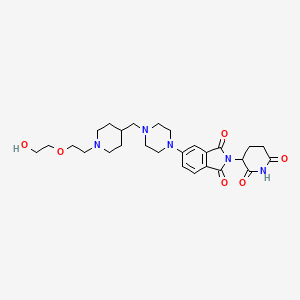
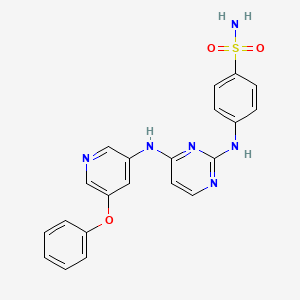

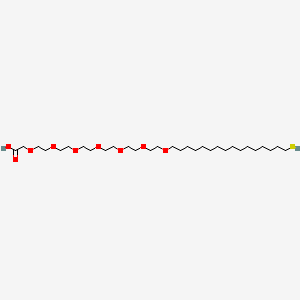
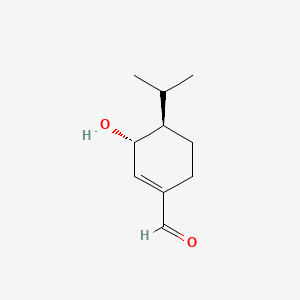

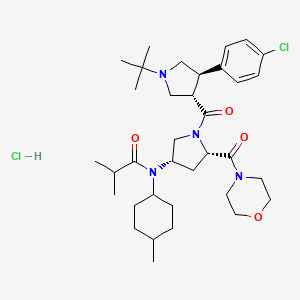
![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)
